(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a chlorophenyl group, and an oxazol-5-one ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the oxazol-5-one ring via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, maintaining specific temperatures, and employing catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxazol-5-one ring to its corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine or quinine.
Oxazol-5-one Derivatives: Compounds with an oxazol-5-one ring, such as oxazolone.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group, such as chlorpromazine.
Uniqueness
(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3,4-dimethoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4E)-4-[[2-(4-chlorophenyl)sulfanyl-7-methylquinolin-3-yl]methylidene]-2-(3,4-dimethoxyphenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN2O4S/c1-16-4-5-17-13-19(27(31-22(17)12-16)36-21-9-7-20(29)8-10-21)14-23-28(32)35-26(30-23)18-6-11-24(33-2)25(15-18)34-3/h4-15H,1-3H3/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INALQWOQKDBLCR-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4)OC)OC)SC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/3\C(=O)OC(=N3)C4=CC(=C(C=C4)OC)OC)SC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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